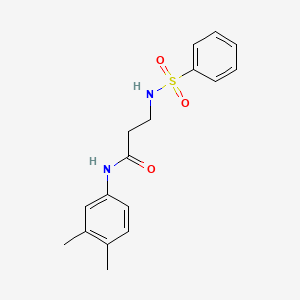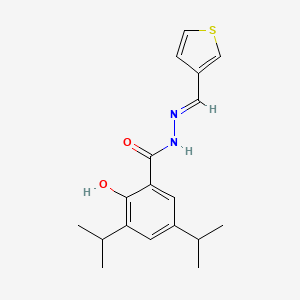![molecular formula C19H17FO3 B5882839 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the modulation of various cellular pathways. 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial properties. 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has also been reported to modulate the activity of certain enzymes and receptors, leading to the regulation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be easily modified to optimize its biological activity. However, 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one also has certain limitations, such as its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one. One area of interest is the development of 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the investigation of 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one as a potential modulator of various cellular pathways, including signal transduction and gene expression. Additionally, the development of new synthetic methods for 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one and its derivatives could lead to the discovery of novel compounds with improved biological activity.
Métodos De Síntesis
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and alkylation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has also been investigated as a potential inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and carbonic anhydrase.
Propiedades
IUPAC Name |
4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQUMYCAZTKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
